molecular formula C32H30N4O4 B11650680 [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether

[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether

Cat. No.: B11650680
M. Wt: 534.6 g/mol
InChI Key: GINUSZAIUYTJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furotriazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether typically involves multi-step organic reactions

    Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as triazoles and pyrimidines under controlled conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable catalysts.

    Etherification: The final step involves the etherification of the intermediate compound with (2-isopropyl-5-methylphenyl) alcohol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the furan moiety, potentially leading to ring-opened products or reduced heterocycles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially or fully reduced heterocycles. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of furotriazolopyrimidines in various chemical reactions.

Biology

Biologically, [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Bis(4-methoxyphenyl)-2-(3-methylphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
  • 2-(2-furyl)-8,9-bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Uniqueness

Compared to similar compounds, [8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether stands out due to its specific substitution pattern and the presence of the isopropyl and methyl groups. These structural features may confer unique reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H30N4O4

Molecular Weight

534.6 g/mol

IUPAC Name

11,12-bis(4-methoxyphenyl)-4-[(5-methyl-2-propan-2-ylphenoxy)methyl]-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C32H30N4O4/c1-19(2)25-15-6-20(3)16-26(25)39-17-27-34-31-29-28(21-7-11-23(37-4)12-8-21)30(22-9-13-24(38-5)14-10-22)40-32(29)33-18-36(31)35-27/h6-16,18-19H,17H2,1-5H3

InChI Key

GINUSZAIUYTJNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.